2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-28-21-16-25(17-22(27)23-11-10-18-8-4-2-5-9-18)19(14-20(21)26)15-24-12-6-3-7-13-24/h2,4-5,8-9,14,16H,3,6-7,10-13,15,17H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTROWUYNACUHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H24N4O5
- Molecular Weight : 400.4 g/mol
- IUPAC Name : this compound
The structure includes a dihydropyridine core, which is known for its pharmacological relevance, particularly in cardiovascular and neurological contexts.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit phospholipase A2, which is crucial in mediating inflammation .
- Receptor Modulation : It interacts with receptors that are implicated in neurotransmission and pain modulation. This interaction can lead to analgesic effects, making it a candidate for pain management therapies.
- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways essential for tumor growth and survival.
Pharmacological Applications
The compound has shown potential in several therapeutic areas:
- Anti-inflammatory : By inhibiting enzymes involved in the inflammatory response, it could be useful in treating conditions such as arthritis.
- Anticancer : Its ability to induce apoptosis suggests it may be beneficial in treating various cancers, although further studies are required to elucidate its efficacy and safety.
- Neurological Disorders : Given its interaction with neurotransmitter systems, it may have applications in treating neurological disorders such as anxiety or depression.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of similar compounds derived from the dihydropyridine scaffold. These compounds exhibited significant cytotoxicity against various cancer cell lines, leading to cell cycle arrest and apoptosis. The specific pathways involved were identified as critical for further therapeutic development.
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound can significantly reduce markers of inflammation in animal models. The inhibition of phospholipase A2 was highlighted as a key mechanism through which these compounds exert their anti-inflammatory effects .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C20H24N4O5 | Anticancer | |
| Compound B | C23H29N3O5 | Anti-inflammatory | |
| Compound C | C24H32N4O4 | Neuroprotective |
This table illustrates how the compound compares with related structures in terms of biological activity, highlighting its unique position within a broader class of pharmacologically active compounds.
Scientific Research Applications
The compound features a dihydropyridine core, which is significant for its biological activity. The presence of the piperidine moiety contributes to its pharmacological properties, making it a subject of interest in drug design.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
Antihypertensive Activity : Dihydropyridines are known for their calcium channel blocking properties. Studies indicate that similar compounds can effectively lower blood pressure by relaxing vascular smooth muscle .
Neurological Disorders : The piperidine component suggests potential neuroprotective effects. Research indicates that modifications in this class can lead to improved cognitive functions and reduced neurodegeneration .
Pharmacological Studies
Bioactivity Assessment : In vitro studies have been conducted to evaluate the compound's efficacy against various targets, including calcium channels and neurotransmitter receptors. These studies demonstrate the compound's ability to modulate these targets effectively, indicating potential as a therapeutic agent for conditions like hypertension and anxiety disorders .
Case Study Example :
A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of similar dihydropyridine derivatives, highlighting their effectiveness in reducing systolic blood pressure in animal models. The compound's structural analogs were shown to have significant antihypertensive effects, suggesting a similar potential for 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide .
Drug Development
Lead Compound Identification : The compound serves as a lead structure for developing new antihypertensive drugs. Its unique structure allows for further modifications that could enhance its efficacy and reduce side effects.
Formulation Studies : Research into the formulation of this compound has been conducted to improve solubility and bioavailability. Techniques such as solid dispersion and lipid-based formulations are being explored to enhance its pharmacokinetic properties .
Summary of Findings
The following table summarizes key findings from various studies regarding the applications of the compound:
Chemical Reactions Analysis
Oxidation Reactions
Dihydropyridines can undergo oxidation to form pyridines. This reaction typically involves the loss of two hydrogen atoms and can be catalyzed by various oxidizing agents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP).
Substitution Reactions
The presence of functional groups like methoxy and acetamide allows for potential substitution reactions. For example, the methoxy group could be replaced by other nucleophiles under acidic or basic conditions.
N-(4-acetylphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
This compound, similar in structure to the one of interest, participates in various chemical reactions including oxidation and reduction due to its functional groups. It is classified as a dihydropyridine derivative, known for biological activities such as calcium channel blocking.
2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)-N-(m-tolyl)acetamide
This compound, while differing in its piperazine moiety, shares similarities in its pyridine and acetamide functionalities . Its synthesis and reactions would likely involve similar principles as those applicable to dihydropyridine derivatives.
Reaction Conditions
-
Temperature and Pressure : Reaction conditions can significantly affect the yield and selectivity of chemical reactions. For example, increasing the temperature can enhance reaction rates but may also lead to unwanted side reactions.
-
Solvents and Catalysts : The choice of solvent and catalyst is crucial. Organic solvents like dichloromethane or dimethylformamide are commonly used, while catalysts such as palladium complexes can facilitate specific transformations.
Data and Findings
| Reaction Type | Reagents | Conditions | Yield/Outcome |
|---|---|---|---|
| Oxidation | MnO2 | Room Temperature | Formation of Pyridine Derivative |
| Reduction | NaBH4 | Ethanol, 0°C | Formation of Dihydropyridine |
| Substitution | HCl, H2O | Reflux | Replacement of Methoxy Group |
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural motifs with several derivatives reported in recent literature. Below is a comparative analysis:
Target Compound
While direct studies are scarce, its dihydropyridine core and acetamide side chain align with compounds exhibiting antibacterial and neuroactive properties. For example, Pyridin-2-one (1) demonstrated MIC values of 8–16 µg/mL against Gram-positive and Gram-negative bacteria, attributed to its dicarbonitrile groups disrupting bacterial membranes . The target compound’s piperidinylmethyl group may further enhance membrane penetration, though this remains speculative.
Comparison with Peptidomimetic Analogs (Compounds m, n)
Compounds m and n feature bulky peptidomimetic backbones, likely targeting proteases or kinases. Their stereochemical differences (e.g., Compound n’s (2R,4R,5S) configuration) could improve selectivity for specific enzyme isoforms, a hypothesis supported by studies on similar chiral molecules .
Surfactant Additive
This highlights divergent design strategies: the surfactant prioritizes broad-spectrum activity, while the target compound may favor target specificity.
Preparation Methods
Pyridinone Ring Formation
The pyridinone scaffold is typically synthesized via Knorr cyclization or acid-catalyzed cyclocondensation . For example, reacting ethyl acetoacetate with methoxyamine hydrochloride under acidic conditions generates a 5-methoxy-4-oxo-1,4-dihydropyridine precursor. Modifications at the 2-position require introducing a methyl group, which is subsequently functionalized.
Alkylation at the 2-Position
A Mannich reaction is employed to introduce the piperidin-1-ylmethyl group. Treating 5-methoxy-4-oxo-1,4-dihydropyridine with formaldehyde and piperidine in ethanol under reflux yields the desired substituent. This step’s efficiency depends on stoichiometric control to avoid over-alkylation.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 5-Methoxy-4-oxo-DHP | 1.0 equiv | Ethanol, reflux, 12 h |
| Formaldehyde (37%) | 1.2 equiv | |
| Piperidine | 1.1 equiv | |
| Yield | 68–72% |
Purification and Characterization
Intermediate A is purified via recrystallization from ethanol/water (3:1). Characterization by ¹H NMR (DMSO-d₆) shows key signals:
Synthesis of Intermediate B: 2-Bromo-N-(2-phenylethyl)acetamide
Amide Bond Formation
Reacting 2-phenylethylamine with bromoacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) forms the bromoacetamide.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 2-Phenylethylamine | 1.0 equiv | DCM, 0°C, 1 h |
| Bromoacetyl chloride | 1.05 equiv | |
| Triethylamine | 2.0 equiv | |
| Yield | 85–90% |
Purification and Characterization
Intermediate B is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1). ¹³C NMR (CDCl₃) confirms the structure:
Final Coupling Reaction
Nucleophilic Substitution
Intermediate A reacts with Intermediate B in acetonitrile using potassium carbonate as a base. The piperidinyl nitrogen acts as a nucleophile, displacing bromide to form the acetamide linkage.
Optimized Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Intermediate A | 1.0 equiv | Acetonitrile, 80°C, 24 h |
| Intermediate B | 1.1 equiv | |
| K₂CO₃ | 3.0 equiv | |
| Yield | 60–65% |
Purification and Final Characterization
The crude product is purified via flash chromatography (SiO₂, DCM/methanol 95:5). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 438.2132 [M+H]⁺ (calc. 438.2135). X-ray Powder Diffraction (XRPD) is used to verify crystallinity, with characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3°.
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative method involves reductive amination between 5-methoxy-4-oxo-2-formyl-1,4-dihydropyridine and piperidine using sodium cyanoborohydride. However, this route yields <50% due to competing imine hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces the coupling reaction time to 2 h, improving yield to 75%.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyridinone Alkylation : Competitive alkylation at the 3-position is minimized by using bulky bases like DBU.
-
Amide Hydrolysis : Anhydrous conditions and controlled pH prevent acetamide degradation during coupling.
-
Piperidine Byproducts : Excess Intermediate B and rigorous washing with dilute HCl reduce piperidine contamination.
Industrial-Scale Considerations
For large-scale production, flow chemistry techniques enhance heat transfer and reduce reaction times. A continuous-flow setup for the coupling step achieves 70% yield with a residence time of 20 min .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling reactions between substituted dihydropyridines and acetamide derivatives. A common approach is to use dimethylformamide (DMF) as a solvent with potassium carbonate as a base, as seen in analogous syntheses of N-substituted acetamides . Thin-layer chromatography (TLC) is critical for monitoring reaction progress. Optimization should focus on:
- Stoichiometric ratios : Excess chloroacetylated intermediates (1.5 mol) improve coupling efficiency.
- Temperature : Room temperature minimizes side reactions in sensitive dihydropyridine systems.
- Purification : Precipitation with water yields solid products, but column chromatography may enhance purity for pharmacological studies.
Q. How should researchers characterize this compound’s structural integrity, and what analytical techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., piperidinylmethyl and phenylethyl groups). For example, piperidine protons appear as a multiplet at δ 1.4–2.6 ppm, while the methoxy group resonates near δ 3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~400–450 g/mol based on analogs) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1650–1700 cm⁻¹) for the acetamide and dihydropyridinone moieties .
Q. What preliminary in vitro assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like lipoxygenase or kinases, using UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid peroxidation for lipoxygenase) .
- Cellular Uptake Studies : Fluorescent tagging or LC-MS quantification in cell lysates can assess permeability, critical for CNS-targeted analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodology :
- Core Modifications : Replace the piperidine ring with pyrrolidine or azepane to evaluate steric effects on receptor binding .
- Substituent Analysis : Vary the phenylethyl group (e.g., halogenated or methoxy-substituted phenyl) to optimize lipophilicity (logP) and target affinity.
- Data Integration : Use computational tools (e.g., molecular docking) to correlate structural changes with activity. For example, piperidinylmethyl groups may enhance interactions with hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?
- Methodology :
- Batch Reproducibility : Compare NMR/MS data across multiple synthesis batches to identify impurities (e.g., unreacted starting materials) .
- Assay Standardization : Re-test bioactivity under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. For example, hypoglycemic activity in mice may vary due to diet or genetic background .
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., oxidation of the methoxy group) and cytochrome P450 interactions .
- Toxicity Profiling : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., potential genotoxicity from dihydropyridine tautomerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
